2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-6-methylquinoline-4-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-6-methylquinoline-4-carboxylic acid typically involves multiple steps. One common route starts with the preparation of 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural, which is then subjected to further reactions to introduce the quinoline and carboxylic acid groups . The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols are followed, and implementing purification techniques to isolate the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-6-methylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural: A precursor in the synthesis of the target compound.
2-Chloro-5-(trifluoromethyl)phenylacetic acid: Shares structural similarities and can undergo similar reactions.
2-(5-(2-Chloro-5-trifluoromethyl-phenyl)-furan-2-ylmethylene)-malononitrile:
Uniqueness
What sets 2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-6-methylquinoline-4-carboxylic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H13ClF3NO3 |
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Molecular Weight |
431.8 g/mol |
IUPAC Name |
2-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H13ClF3NO3/c1-11-2-5-17-13(8-11)14(21(28)29)10-18(27-17)20-7-6-19(30-20)15-9-12(22(24,25)26)3-4-16(15)23/h2-10H,1H3,(H,28,29) |
InChI Key |
ALWIDUVWRVONJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
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